3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
“3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898762-51-1. Its molecular weight is 330.38 . The IUPAC name for this compound is (3,5-difluorophenyl) {2- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Photocatalytic Degradation
3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone, a derivative of benzophenone, is studied for its role in photocatalytic degradation. This process is significant for environmental applications, especially in degrading pollutants. For instance, the use of titanium dioxide as a catalyst in aqueous solutions has shown potential in degrading benzophenone derivatives, offering a way to reduce the impact of these compounds on water quality (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Oxidation in Water Treatment
The oxidation of benzophenone-3, related to this compound, by aqueous ferrate(VI) has been studied. This research is crucial for understanding how such compounds react during water treatment processes, potentially leading to more efficient removal of contaminants from water (Yang & Ying, 2013).
Environmental Impact and Removal Technologies
Research on benzophenone-3, closely related to the compound , has revealed its widespread presence in aquatic environments, raising concerns about water quality and human health. Studies have been conducted to determine the reaction kinetics, degradation products, and removal efficiency of these compounds in water, utilizing technologies such as ferrate(VI) treatment. Such research is vital for developing effective strategies to mitigate the environmental impact of these chemicals (Cao et al., 2021).
Biodegradation by Bacterial Strains
The biodegradation of benzophenone-3 by specific bacterial strains offers a biological approach to removing such compounds from the environment. Understanding the metabolic pathways and efficiency of these bacteria in degrading benzophenone derivatives is crucial for developing bioremediation strategies (Jin et al., 2019).
Properties
IUPAC Name |
(3,5-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLGMFQCOGVLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643901 |
Source
|
Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-51-1 |
Source
|
Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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